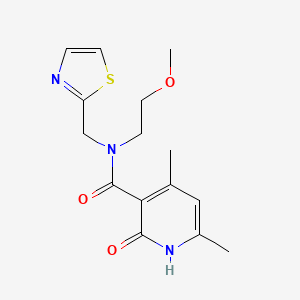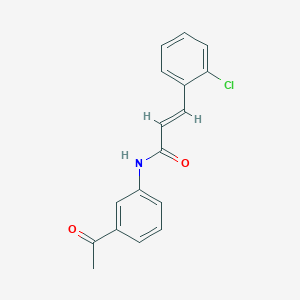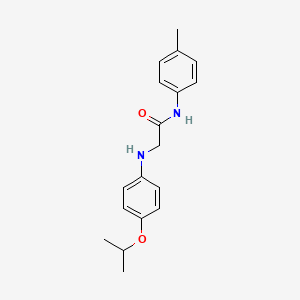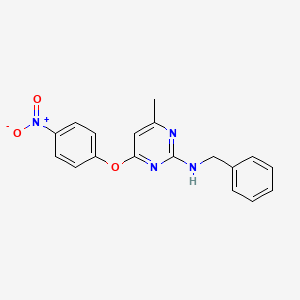![molecular formula C22H26FNO2 B5563475 4-(3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5563475.png)
4-(3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used in the synthesis of pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The pyrrolidine ring introduces elements of stereochemistry, which could lead to different isomers of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction, and the pyrrolidine ring could participate in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carbonyl group and the fluorophenyl group would likely make the compound somewhat polar and potentially soluble in polar solvents .Scientific Research Applications
Fluorescent pH Sensors
Research demonstrates the development of heteroatom-containing organic fluorophores that exhibit aggregation-induced emission (AIE) characteristics, which can be employed as fluorescent pH sensors in both solution and solid states. These compounds, through their donor-acceptor interactions, enable reversible switching between emission states, potentially offering a basis for detecting acidic and basic organic vapors (Yang et al., 2013).
Synthesis and Characterization of Novel Compounds
A specific compound was synthesized through a multicomponent reaction, showcasing its crystalline structure and the significance of its π-π interactions and intra- and inter-hydrogen bonds. This study underscores the potential for designing novel organic materials with specific desired properties (Sharma et al., 2013).
Electropolymerization and Supercapacitors
Ionic liquids have been investigated as media for the electropolymerization of poly(3-methylthiophene), aiming at applications in hybrid supercapacitors. These studies explore the influence of solvent properties on polymerization and the electrochemical performance of resulting materials, indicating the relevance of such compounds in energy storage technologies (Biso et al., 2008).
Photovoltaic Properties Enhancement
Phenyl compounds with electron-withdrawing substituents have been utilized as additives in polymer solar cells to enhance power conversion efficiency. This research highlights the role of specific chemical modifications in improving the structural ordering and electronic properties of photovoltaic materials, contributing to the development of more efficient solar energy devices (Jeong et al., 2014).
Molecular Docking and Enzyme Inhibition
Studies also involve the structure-based discovery of molecules acting as selective inverse agonists through molecular docking approaches. Such research is crucial for understanding the interaction between small molecules and biological targets, potentially leading to the development of new therapeutic agents (Duan et al., 2019).
Future Directions
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in more detail. Additionally, the synthesis of the compound could be optimized to improve yields and reduce the production of unwanted byproducts .
properties
IUPAC Name |
[2-(4-fluorophenyl)pyrrolidin-1-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO2/c1-22(2,26)13-12-16-5-3-6-18(15-16)21(25)24-14-4-7-20(24)17-8-10-19(23)11-9-17/h3,5-6,8-11,15,20,26H,4,7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRGMYYFGCJZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCCC2C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-{[2-(4-Fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[(dimethylamino)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5563402.png)
![1-cyclopropyl-4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5563405.png)

![8-(5-acetyl-2-pyridinyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5563413.png)
![5-ethyl-2,3-dimethyl-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5563418.png)
![1-(3-chloro-4-fluorophenyl)-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5563420.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5563424.png)


![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5563460.png)


![2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5563491.png)
![N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563499.png)